2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide: , also known by its chemical formula C18H14FNO2S2 , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Direct Synthesis: The compound can be synthesized directly by reacting 4-fluorophenol with 2-phenyl-1,3-thiazole-4-carbaldehyde, followed by acetylation with acetic anhydride.
Alternative Route: Another approach involves coupling 2-phenyl-1,3-thiazole-4-carbaldehyde with 4-fluorophenylmagnesium bromide, followed by acetylation.
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide.
- Catalysts: Lewis acids (such as BF3·Et2O) or bases (such as potassium carbonate) facilitate the reactions.
Industrial Production:: Industrial-scale production typically involves optimized batch or continuous processes, ensuring high yield and purity.
Chemical Reactions Analysis
Reactions::
Substitution: The compound readily undergoes nucleophilic substitution reactions at the thiazole nitrogen or the phenolic oxygen.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Acetylation: Acetylation of the amino group forms the acetamide.
Hydrides: Sodium borohydride (NaBH) for reduction.
Acetylating Agents: Acetic anhydride or acetyl chloride for acetylation.
- The primary product is the desired acetamide, but side products may include regioisomers or byproducts from competing reactions.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or other biomolecules, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H15FN2O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-6-8-16(9-7-14)23-11-17(22)20-10-15-12-24-18(21-15)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22) |
InChI Key |
MCBYNGJHYSRJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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